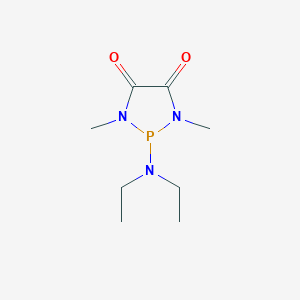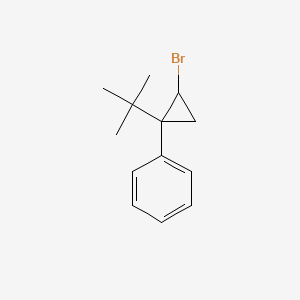
(2-Bromo-1-tert-butylcyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-1-tert-butylcyclopropyl)benzene: is an organic compound with the molecular formula C₁₃H₁₇Br It is a derivative of benzene, where a bromine atom and a tert-butylcyclopropyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1-tert-butylcyclopropyl)benzene typically involves the bromination of 1-tert-butylcyclopropylbenzene. The reaction can be carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (2-Bromo-1-tert-butylcyclopropyl)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Bromination: Br₂/FeBr₃
Oxidation: KMnO₄, CrO₃
Reduction: LiAlH₄, H₂/Pd
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: (2-Bromo-1-tert-butylcyclopropyl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of (2-Bromo-1-tert-butylcyclopropyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring can be replaced by various nucleophiles through a two-step mechanism:
Formation of a sigma complex: The nucleophile attacks the electrophilic carbon atom bonded to the bromine, forming a sigma complex.
Loss of a proton: The sigma complex loses a proton to regenerate the aromaticity of the benzene ring, resulting in the substitution product.
Comparaison Avec Des Composés Similaires
- (2-Chloro-1-tert-butylcyclopropyl)benzene
- (2-Iodo-1-tert-butylcyclopropyl)benzene
- (2-Fluoro-1-tert-butylcyclopropyl)benzene
Comparison: (2-Bromo-1-tert-butylcyclopropyl)benzene is unique due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it more reactive compared to its chloro, iodo, and fluoro counterparts. The tert-butylcyclopropyl group also imparts steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Propriétés
Numéro CAS |
93251-39-9 |
|---|---|
Formule moléculaire |
C13H17Br |
Poids moléculaire |
253.18 g/mol |
Nom IUPAC |
(2-bromo-1-tert-butylcyclopropyl)benzene |
InChI |
InChI=1S/C13H17Br/c1-12(2,3)13(9-11(13)14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clé InChI |
GFYIXCQQKHQZPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(CC1Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


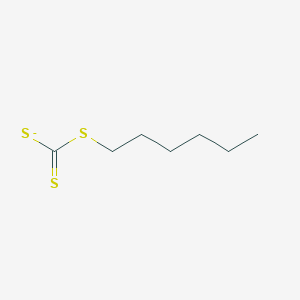


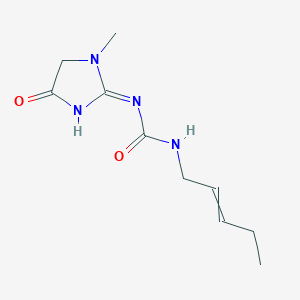

![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
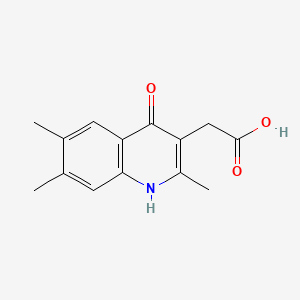
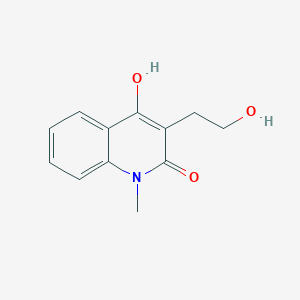

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
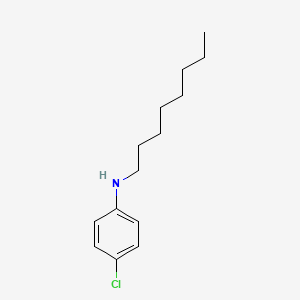
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)

